beta-Phellandrene

Catalog No.
S594810
CAS No.
555-10-2
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
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beta-Phellandrene

CAS Number

555-10-2

Product Name

beta-Phellandrene

IUPAC Name

3-methylidene-6-propan-2-ylcyclohexene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8,10H,3,5,7H2,1-2H3

InChI Key

LFJQCDVYDGGFCH-UHFFFAOYSA-N

SMILES

CC(C)C1CCC(=C)C=C1

Synonyms

3-Methylene-6-(1-methylethyl)cyclohexene; p-Mentha-1(7),2-diene; (±)-β-Phellandrene; 3-Isopropyl-6-methylene-1-cyclohexene; 4-Isopropyl-1-methylene-2-cyclohexene; NSC 53044; beta-Phellandrene

Canonical SMILES

CC(C)C1CCC(=C)C=C1

The exact mass of the compound beta-Phellandrene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53044. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclohexane Monoterpenes - Supplementary Records. It belongs to the ontological category of phellandrene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

beta-Phellandrene (CAS 555-10-2) is a cyclic monoterpene characterized by a conjugated diene system containing one endocyclic and one exocyclic double bond. Unlike more common monoterpenes such as limonene or its isomer alpha-phellandrene, beta-phellandrene is highly valued in advanced materials and fine chemical synthesis for its unique structural rigidity and specific reactivity profile. Industrially, it serves as a premium precursor for high-transparency terpene resins, specialized optical plastics, and distinct fragrance derivatives. Procurement decisions favoring beta-phellandrene are typically driven by its distinct polymerization capabilities, unique dipole moment, and its orthogonal reactivity in cycloaddition environments compared to in-class alternatives[1].

Substituting beta-phellandrene with its closest isomer, alpha-phellandrene, or common benchmark terpenes like limonene, leads to catastrophic failures in targeted synthetic and polymerization workflows. Alpha-phellandrene features a conjugated endocyclic diene that readily adopts an s-cis conformation, making it highly reactive toward [4+2] Diels-Alder cycloadditions. In stark contrast, beta-phellandrene's diene system is conformationally locked in a transoid geometry within the ring, rendering it inert to standard dienophiles like maleic anhydride . This binary difference in reactivity is so absolute that Diels-Alder reactions are industrially used to selectively destroy alpha-phellandrene impurities to purify the beta isomer[1]. Furthermore, beta-phellandrene's exocyclic double bond enables low-temperature cationic polymerization to achieve number-average molecular weights (Mn) exceeding 100,000—a threshold unattainable with generic terpene substitutes, which typically yield low-molecular-weight oligomers [1].

Conformational Locking and Diels-Alder Inertness

The structural arrangement of beta-phellandrene features a conjugated system that is locked in a transoid conformation due to the exocyclic double bond on the rigid six-membered ring. Consequently, it cannot adopt the s-cis geometry required for [4+2] cycloadditions. When exposed to dienophiles like maleic anhydride, beta-phellandrene exhibits 0% Diels-Alder adduct formation, whereas alpha-phellandrene reacts quantitatively. This differential reactivity is leveraged industrially to purify beta-phellandrene by selectively precipitating alpha-isomer impurities as insoluble cis-adducts[1].

Evidence DimensionDiels-Alder Adduct Formation with Maleic Anhydride
Target Compound DataInert (0% cycloaddition due to locked transoid geometry)
Comparator Or Baselinealpha-Phellandrene (Readily forms[4+2] cycloadducts)
Quantified DifferenceAbsolute binary divergence (Inert vs. Reactive)
ConditionsStandard [4+2] cycloaddition assay with dienophiles

Crucial for synthetic chemists who require a conjugated diene that survives dienophile-rich environments without unwanted cross-reactivity.

Cationic Polymerization for High-Mn Optical Resins

Beta-phellandrene demonstrates exceptional suitability as a monomer for advanced optical plastics. Under low-temperature cationic polymerization conditions (-80°C to 70°C), beta-phellandrene yields polymers with a number-average molecular weight (Mn) exceeding 100,000 (up to 140,000). In contrast, standard terpene resins derived from mixed turpentines or limonene typically form low-molecular-weight tackifiers and oligomers. The resulting beta-phellandrene polymer exhibits a specific gravity of less than 1.0 and a total light transmittance of >90%, making it a superior lightweight optical material [1].

Evidence DimensionNumber-Average Molecular Weight (Mn) of Polymer
Target Compound DataMn > 100,000 (up to 140,000)
Comparator Or BaselineStandard terpene monomers (Typically yield low-Mn oligomers <10,000)
Quantified Difference>10x increase in molecular weight capacity
ConditionsLow-temperature polymerization (-15°C to 70°C) with Lewis acid catalysts

Enables the procurement of a bio-based monomer capable of producing ultra-lightweight, high-transparency plastics for optical lenses and films.

Elevated Dipole Moment for Enhanced Solvent Interaction

The presence of the exocyclic double bond in beta-phellandrene significantly alters its electron distribution compared to its endocyclic isomer. Beta-phellandrene exhibits a dipole moment of 0.91 D, which is more than three times higher than that of alpha-phellandrene (0.29 D). This elevated polarity directly impacts its miscibility, extraction efficiency, and behavior in polar solvent matrices, providing distinct advantages in targeted formulation workflows where alpha-phellandrene would exhibit inferior integration [1].

Evidence DimensionDipole Moment (Polarity)
Target Compound Data0.91 D
Comparator Or Baselinealpha-Phellandrene (0.29 D)
Quantified Difference3.13x higher dipole moment
ConditionsStandard physicochemical characterization at 20°C

Dictates solvent selection and phase behavior, making the beta-isomer preferable for formulations requiring higher polarity interactions.

Manufacture of High-Transparency, Lightweight Optical Plastics

Driven by its ability to undergo low-temperature polymerization to achieve Mn > 100,000, beta-phellandrene is the monomer of choice for synthesizing advanced optical films and plastic lenses. Its resulting polymers offer a unique combination of high light transmittance (>90%) and low specific gravity (<1.0), outperforming conventional heavy optical polycarbonates and low-Mn terpene resins[1].

Orthogonal Protection and Selective Synthesis Workflows

Because beta-phellandrene is conformationally locked and inert to standard [4+2] cycloadditions, it serves as an ideal orthogonal diene in complex multi-step synthesis. Chemists can procure this compound for reaction environments containing strong dienophiles (like maleic anhydride), ensuring the beta-phellandrene skeleton remains intact while other reactive dienes are selectively modified or scavenged [2].

Targeted Oxidation for Specialty Fragrance Derivatives

The exocyclic double bond of beta-phellandrene provides a specific site for selective electrophilic addition and oxidation. Unlike alpha-phellandrene, which yields different cleavage products, the oxidation of beta-phellandrene's exocyclic bond generates distinct woody and fresh mint notes highly sought after in advanced perfumery and personal care formulations .

Physical Description

Liquid

XLogP3

3.4

Boiling Point

171.5 °C

Flash Point

120 °F.

Vapor Density

4.68 (AIR= 1)

Odor

PLEASANT ODOR

GHS Hazard Statements

Aggregated GHS information provided by 315 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (99.68%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.59 mmHg

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

555-10-2

Associated Chemicals

Alpha-phellandrene (d);2243-33-6
Alpha-phellandrene (dl);13811-01-3
Alpha-phellandrene (l);4221-98-1

Methods of Manufacturing

ISOLN OF D-FORM FROM OIL OF WATER FENNEL (PHELLANDRIUM AQUATICUM L, UMBELLIFERAE): BERRY ET AL, J CHEM SOC 1937, 1448. ISOLATION OF L-FORM FROM CANADA BALSAM OIL: MACBETH ET AL, IBID, 1938, 119. STRUCTURE: WALLACH, ANN 343, 28 (1905). SYNTHESIS OF DL-FORM: DEORHA, SAREEN REC TRAV CHIM 82, 137 (1965).

General Manufacturing Information

Cyclohexene, 3-methylene-6-(1-methylethyl)-: ACTIVE

Analytic Laboratory Methods

ANALYSIS OF THE MONOTERPENE HYDROCARBON MIXTURE OF THE ESSENTIAL OIL OF THE FRUITS OF CARUM CARVI BY COLUMN AND GAS CHROMATOGRAPHY YIELDED BETA-PHELLANDRENE AMONG OTHER TERPENES.
THE LOW BOILING POINT HYDROCARBON FRACTION OF THE OIL OF JUNIPERUS NANA WAS OBTAINED BY FRACTIONATION OF THE OIL OBTAINED BY STEAM DISTILLATION FROM THE LEAVES AND FRUIT, THEN SEPARATING FROM THE OXYGENATED COMPOUNDS ON A SILICA GEL COLUMN, ELUTING WITH PENTENE. COMPOUNDS WERE IDENTIFIED BY GAS CHROMATOGRAPHY.
THE ESSENTIAL OIL OF THE RHIZOMES OF HEDYCHIUM SPICATUM CONTAINS BETA-PHELLANDRENE AS DETERMINED BY GAS CHROMATOGRAPHY.
GAS AND THIN-LAYER CHROMATOGRAPHY WERE USED TO IDENTIFY THE COMPONENTS OF JUNIPERUS PHOENICEA OIL.

Dates

Last modified: 08-15-2023

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